molecular formula C15H16N2O3 B2911363 N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797141-27-5

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2911363
M. Wt: 272.304
InChI Key: HZEGMLQZAJVGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK5498A, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 2-chloronicotinic acid with 2-methoxyethylamine to form 2-(2-methoxyethylamino)nicotinic acid. This intermediate is then reacted with 3-aminobenzoyl chloride to form the final product.

Starting Materials
2-chloronicotinic acid, 2-methoxyethylamine, 3-aminobenzoyl chloride

Reaction
Step 1: 2-chloronicotinic acid is reacted with 2-methoxyethylamine in the presence of a base such as sodium hydroxide to form 2-(2-methoxyethylamino)nicotinic acid., Step 2: 2-(2-methoxyethylamino)nicotinic acid is then reacted with 3-aminobenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide., Step 3: The final product is purified by recrystallization or column chromatography.

Mechanism Of Action

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide targets the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of gene expression.

Biochemical And Physiological Effects

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments. It has high yield and purity, making it easy to obtain for research purposes. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide also has some limitations. It is a small molecule inhibitor, which may limit its effectiveness in vivo. It also has a short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide. One potential application is in the treatment of cancer. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another potential application is in the treatment of inflammation and autoimmune diseases. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to reduce inflammation in animal models, and further studies are needed to determine its potential in clinical trials. Additionally, N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide may have potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models and clinical trials.

Scientific Research Applications

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit BET proteins, which are involved in the regulation of various genes, including those involved in cancer and inflammation. Studies have shown that N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide can inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function.

properties

IUPAC Name

N-(2-methoxyethyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-10-9-17-15(18)12-5-4-6-13(11-12)20-14-7-2-3-8-16-14/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEGMLQZAJVGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide

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